4-Heptenoic acid, methyl ester, (E)-

Description

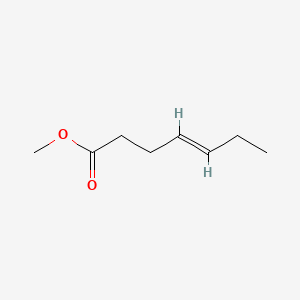

4-Heptenoic acid, methyl ester, (E)- (CAS 6843-93-2) is an unsaturated fatty acid methyl ester (FAME) with the molecular formula C₈H₁₄O₂ and a molecular weight of 142.1956 g/mol . Its IUPAC name is methyl (E)-4-heptenoate, and it features a seven-carbon chain with a double bond at the fourth position in the trans (E) configuration. The compound is characterized by its ester functional group (methyl ester) and an α,β-unsaturated carboxylic acid backbone. Its stereochemistry and structural features influence its physical properties (e.g., boiling point, polarity) and reactivity in organic synthesis.

Properties

IUPAC Name |

methyl (E)-hept-4-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O2/c1-3-4-5-6-7-8(9)10-2/h4-5H,3,6-7H2,1-2H3/b5-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVDVXDORDMZHRW-SNAWJCMRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-heptenoic acid, methyl ester, (E)- with structurally or functionally related esters, focusing on chain length, substituents, and stereochemistry.

Ethyl Ester Analog: 4-Heptenoic Acid, Ethyl Ester, (E)-

- Molecular Formula : C₉H₁₆O₂

- Molecular Weight : 156.2221 g/mol

- CAS : 54340-70-4

- Key Differences :

- The ethyl ester (vs. methyl) increases molecular weight by ~14 g/mol and reduces polarity, leading to a higher boiling point and longer retention time in gas chromatography (GC) .

- GC analysis conditions (CP-Wax 52CB column, He carrier gas) show distinct retention indices (RI) for methyl and ethyl esters due to differences in volatility and interaction with polar stationary phases .

Shorter-Chain Esters

- Ethyl (E)-4-methyl-2-pentenoate (CAS 2351-97-5): Formula: C₈H₁₂O₂ Molecular Weight: 140.18 g/mol Structure: A five-carbon chain with a double bond at position 2 and a methyl branch at position 4. Comparison: The shorter chain and branched structure reduce steric hindrance but increase volatility compared to the linear 4-heptenoate .

- Ethyl 2-methyl-4-pentenoate (CAS 53399-81-8): Formula: C₈H₁₄O₂ Molecular Weight: 142.20 g/mol Structure: Similar chain length to 4-heptenoate but with a double bond at position 4 and a methyl group at position 2. Reactivity: The methyl substitution alters electronic effects on the double bond, influencing nucleophilic addition reactions .

Longer-Chain FAMEs

- Methyl cis-9-hexadecenoate (Palmitoleic acid methyl ester): Formula: C₁₇H₃₂O₂ Molecular Weight: 268.43 g/mol Structure: A 16-carbon chain with a cis double bond at position 7. Comparison: Longer chains increase hydrophobicity and melting points. The cis configuration induces a kinked geometry, reducing packing efficiency in solid states compared to the straighter E-isomer of 4-heptenoate .

- Methyl 9-octadecenoate (Oleic acid methyl ester): Formula: C₁₉H₃₆O₂ Molecular Weight: 296.49 g/mol Comparison: The 18-carbon chain and cis double bond at position 9 result in significantly lower volatility and higher viscosity than 4-heptenoate .

Table 1. Comparative Data for Selected Esters

Q & A

Q. What are the optimal synthetic routes for producing high-purity (E)-4-heptenoic acid methyl ester, and how are reaction conditions optimized?

The synthesis of (E)-4-heptenoic acid methyl ester typically involves transesterification or esterification under controlled conditions. Key parameters include temperature (60–80°C), solvent selection (e.g., methanol or ethanol), and catalyst type (acidic or basic). Optimization can be achieved using Response Surface Methodology (RSM) to evaluate interactions between variables like molar ratio, reaction time, and catalyst concentration . Validation via spectroscopic methods (e.g., NMR, IR) ensures structural fidelity and purity .

Q. Which gas chromatography (GC) parameters are critical for resolving (E)-4-heptenoic acid methyl ester from co-eluting isomers or impurities?

GC analysis requires highly polar columns (e.g., SP™-2560 or DB-FATWAX) to separate geometric isomers. Optimal parameters include:

- Oven temperature ramp: Slow gradients (e.g., 3°C/min) enhance resolution of unsaturated esters .

- Column dimensions: 30–60 m length with 0.25 mm ID and 0.25 µm film thickness .

- Carrier gas flow rate: Adjusted to balance retention time and peak sharpness .

Q. How can researchers distinguish between (E)- and (Z)-isomers of 4-heptenoic acid methyl ester using spectroscopic methods?

- NMR : The coupling constant () for trans (E) double bonds typically ranges from 12–18 Hz, while cis (Z) isomers exhibit lower values (8–12 Hz) .

- IR Spectroscopy : Absorption bands for C=C stretching in (E)-isomers appear at ~965 cm⁻¹ (trans-vinyl), whereas (Z)-isomers lack this peak .

Advanced Research Questions

Q. How do kinetic models improve the scalability of (E)-4-heptenoic acid methyl ester synthesis?

Universal kinetic models, such as two-step biodiesel production frameworks, can simulate reaction pathways and predict yields. These models incorporate mass transfer limitations, equilibrium constants, and catalyst deactivation rates. For example, Figure 3 in validates simulations against experimental FAME concentration data, enabling optimization of batch or continuous reactors .

Q. What advanced isotopic techniques are used to trace metabolic or environmental pathways of (E)-4-heptenoic acid methyl ester?

Compound-Specific Isotope Analysis (CSIA) via isotope-ratio mass spectrometry (IRMS) measures δ¹³C and δ²H in fatty acid methyl esters (FAMEs). Polar columns (e.g., DB-FATWAX) separate FAMEs, while calibration with certified reference materials (e.g., NBS-22) ensures accuracy. This method quantifies isotopic enrichment in biological samples or environmental matrices .

Q. How can researchers resolve contradictions in chromatographic data for (E)-4-heptenoic acid methyl ester across studies?

Discrepancies often arise from column selectivity or derivatization protocols. For instance:

- Column Polarity : Nonpolar columns (e.g., DB-5ms) may co-elute FAMEs with similar chain lengths, while polar columns resolve geometric isomers .

- Derivatization Artifacts : Incomplete esterification or side reactions (e.g., oxidation) can alter retention times. Quality control via internal standards (e.g., c12:0 FAME) and replicate analyses mitigates variability .

Q. What methodologies are recommended for evaluating the biological activity of (E)-4-heptenoic acid methyl ester in vitro?

- Cell Permeability Assays : Use AMPK activation protocols (e.g., indirect AMPK activation via ester hydrolysis) .

- Thin-Layer Chromatography (TLC) : Screen for metabolites using silica gel plates and mobile phases optimized for polar esters (e.g., ethyl acetate/hexane mixtures) .

- HPLC-MS : Quantify ester stability in biological matrices by monitoring degradation products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.